molecular formula C24H22N2O6S3 B2914002 methyl 2-[[5-[(3-methoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 477578-97-5

methyl 2-[[5-[(3-methoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2914002
CAS RN: 477578-97-5
M. Wt: 530.63
InChI Key: ZOTQVKQFSJHLRH-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The specific molecular structure of your mentioned compound is not available in the searched resources.


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of your mentioned compound are not available in the searched resources.

Scientific Research Applications

Anti-Proliferative Activity and Tumor Cell Selectivity Research has shown that derivatives of this compound, specifically 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene (TR560) and its variants, exhibit pronounced anti-proliferative activity against specific tumor cell types, including leukemia/lymphoma, prostate PC-3, kidney Caki-1, and hepatoma Huh-7 cells. These compounds display tumor cell selectivity, with some derivatives showing cytotoxic activity after only a few hours of exposure. The tumor selectivity is attributed to the compound's ability to preferentially inhibit tumor cell proliferation, and its intracellular localization, particularly in the endoplasmic reticulum, has been identified as a significant factor in this selectivity (Thomas et al., 2017).

Antimicrobial and Antioxidant Properties Other research has explored the antimicrobial and antioxidant properties of related compounds, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates. These compounds demonstrated significant antibacterial and antifungal activities, with some showing remarkable properties in this regard. Additionally, certain derivatives manifested profound antioxidant potential, indicating the versatility of this class of compounds in various pharmacological applications (Raghavendra et al., 2016).

Neuroprotective Drug Potential The compound has also been studied as a potential neuroprotective drug. A specific derivative, Methyl 2-(methoxycarbonyl) -2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC), has been radiolabeled and studied using Positron Emission Tomography (PET) for its ability to cross the brain-blood barrier and accumulate in various brain regions. This research underscores the potential application of this compound in the field of neurology and as a neuroprotective agent (Yu et al., 2003).

Mechanism of Action

Thiophene derivatives have been found to have various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer . The specific mechanism of action for your mentioned compound is not available in the searched resources.

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely continue to explore new thiophene derivatives and their potential applications.

properties

IUPAC Name

methyl 2-[[5-[(3-methoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6S3/c1-31-23(29)17-11-5-3-7-13(11)34-21(17)25-19(27)15-9-10-16(33-15)20(28)26-22-18(24(30)32-2)12-6-4-8-14(12)35-22/h9-10H,3-8H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTQVKQFSJHLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(S3)C(=O)NC4=C(C5=C(S4)CCC5)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[[5-[(3-methoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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